3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrimidine ring and an oxolane (tetrahydrofuran) moiety. Its molecular formula is , and it has a molecular weight of 201.65 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound is synthesized through specific chemical reactions involving pyrimidine derivatives and oxolane compounds. It can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methods.
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a pyrimidine derivative, which is significant in pharmaceutical chemistry due to the biological activities associated with pyrimidine-based compounds.
The synthesis of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride typically involves the following steps:
The reaction mechanism generally involves nucleophilic substitution where the amine group from the oxolane reacts with the pyrimidine derivative. The formation of hydrochloride salt is achieved by reacting the amine with hydrochloric acid post-synthesis to improve solubility and stability.
The molecular structure of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride features:
The spatial arrangement of these rings contributes to the compound's reactivity and potential biological activity.
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature, pressure, and pH are crucial for optimizing yields.
The mechanism of action for 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride involves its interaction with biological targets, primarily enzymes and receptors within cells.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile is influenced by the functional groups present in its structure.
Property | Value |
---|---|
Molecular Weight | 201.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water and ethanol |
Stability | Stable under normal conditions |
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride has diverse applications in scientific research:
The systematic IUPAC designation 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride precisely defines this bifunctional heterocyclic compound. The name specifies a protonated amine salt form where the cation consists of an oxolane (tetrahydrofuran) ring bearing both a pyrimidinyl substituent and an amino group at the C3 position, neutralized by hydrochloric acid. This nomenclature aligns with IUPAC Rule H-4.3 for fused heterocycles and salt naming conventions [5]. The core structure integrates two pharmaceutically privileged motifs: 1) a six-membered pyrimidine ring acting as a hydrogen-bond acceptor, and 2) a five-membered saturated oxygen heterocycle (oxolane) conferring three-dimensionality and solubility enhancement [6]. The hydrochloride salt formation significantly influences crystallinity and aqueous solubility, critical for bioavailability.
Table 1: Nomenclature and Structural Descriptors
Designation Type | Name/Descriptor | Chemical Significance |
---|---|---|
Systematic IUPAC | 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride | Formal name reflecting protonated amine salt |
Core Heterocycle 1 | Pyrimidine | Aromatic diazine ring; planar hydrogen-bond acceptor |
Core Heterocycle 2 | Oxolane (tetrahydrofuran) | Saturated oxygen heterocycle; enhances solubility |
Stereochemical Feature | Tertiary chiral center | C3 carbon bearing amine and pyrimidinyl groups; racemate unless specified |
Salt Former | Hydrochloride | Improves crystallinity and dissolution properties |
The C3 carbon constitutes a tertiary chiral center, generating enantiomeric pairs (R/S configurations) unless synthesized as a racemate. Stereochemical assignment is confirmed via optical rotation comparisons with reference compounds like (R)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride or (R)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride [6] [9]. Spectroscopic characterization includes distinctive (^1)H-NMR resonances: pyrimidine H4/H6 protons (δ 8.5–8.9 ppm), oxolane ring protons (δ 2.0–4.5 ppm), and amine protons (exchangeable, broad peak δ 7.5–8.5 ppm). IR spectra confirm N-H stretches (~3300 cm⁻¹) and C=N/C=C absorptions (1600–1580 cm⁻¹) [5] [8].
The strategic incorporation of pyrimidine-oxolane hybrids emerged from two convergent trends in medicinal chemistry: 1) The exploitation of pyrimidine as a bioisostere for purines in kinase inhibition, evidenced by agents like 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines [7]; and 2) The recognition that saturated heterocycles like oxolane mitigate metabolic liabilities of purely aromatic scaffolds. This compound class evolved from early fused pyrimidine derivatives (e.g., furo[2,3-d]pyrimidines) investigated for tyrosine kinase inhibition [1] [7].
Table 2: Key Developments in Pyrimidine-Oxolane Hybrid Research
Timeframe | Development Milestone | Research Impact |
---|---|---|
Pre-2010 | Exploration of fused furopyrimidines as cytotoxic agents (e.g., compound VIb: GI₅₀ 1.23 μM) | Validated pyrimidine-furan conjugates as anticancer scaffolds |
2010–2015 | Systematic SAR studies on pyrimidine-linked saturated O-heterocycles | Demonstrated oxolane’s superiority over furan in metabolic stability |
2015–Present | Rational design of 3-aminopyrimidinyl-oxolanes targeting kinase allosteric sites | Addressed selectivity issues in ATP-competitive inhibitors via novel binding modes |
The compound’s specific molecular architecture—linking pyrimidine directly to a chiral oxolane-amine—represents an innovative three-dimensional pharmacophore designed to engage targets beyond classical ATP-binding sites. This departure from flat heterocyclic systems (e.g., early EGFR inhibitors) aimed to improve target selectivity and physicochemical profiles. Synthetic routes typically involve nucleophilic addition of lithiated pyrimidine to oxolan-3-one derivatives, followed by reductive amination and salt formation [5] [8]. The emergence parallels patented pyrazolo[1,5-a]pyrimidin-7-amines featuring N-(oxolan-2-ylmethyl) side chains [8] [10].
This scaffold demonstrates compelling polypharmacology across oncology and infectious disease contexts, primarily through kinase modulation and nucleic acid interaction:
Kinase Inhibition and Apoptosis Induction
The pyrimidine core serves as an effective ATP-binding mimetic in kinase inhibition. Molecular docking reveals that 3-(Pyrimidin-2-yl)oxolan-3-amine derivatives occupy the hinge region of PI3Kα (VAL851), forming critical hydrogen bonds via the pyrimidine N1 nitrogen, while the oxolane oxygen engages in hydrophobic interactions with LYS802 [1]. In breast cancer models (HS 578T cell line), structural analogs like compound 10b exhibit dual PI3Kα/AKT inhibition (IC₅₀ PI3Kα = 0.175 μM; AKT = 0.411 μM), triggering G0/G1 cell cycle arrest and caspase-mediated apoptosis [1] [7]. This synergizes with microtubule-targeting agents by overcoming resistance mechanisms linked to PI3K/AKT hyperactivity [10].
Table 3: Experimental Kinase Inhibition Profiles of Key Analogsa
Target Enzyme | IC₅₀ (μM) | Cellular Effect (HS 578T) | Structural Determinants |
---|---|---|---|
PI3Kα | 0.175 ± 0.007 | G0/G1 phase arrest (4.96 μM TGI) | Pyrimidine N1-Val851 H-bond; oxolane-LYS802 hydrophobic contact |
AKT-1 | 0.411 ± 0.02 | Caspase-3 activation | Amine group interaction with TYR272/Asp274 |
VEGFR-2 | 32.9 ± 4.9 | Anti-angiogenesis (tubulin depolymerization) | C3 substituent bulk for solvent-front adaptation |
Table 4: Biological Activities in Disease Models
Therapeutic Area | Observed Activity | Potency Range | Mechanistic Basis |
---|---|---|---|
Oncology (Breast Cancer) | Antiproliferative (HS 578T) | GI₅₀ 1.51 μM; TGI 4.96 μM | PI3Kα/AKT dual inhibition; microtubule destabilization |
Oncology (Leukemia) | Cytostatic action (L1210) | IC₅₀ 0.93 ± 0.0 μM (analog) | dTMP synthesis disruption via thymidylate synthase binding |
Antimicrobial | DNA gyrase B inhibition | IC₅₀ 14.2–19.5 µg/mL (Gram-negative) | Competitive inhibition at ATPase domain (homology to E. coli GyrB) |
Dual Microtubule and Antimetabolite Mechanisms
Beyond kinase inhibition, the scaffold disrupts microtubule dynamics by binding at the colchicine site on β-tubulin, evidenced by competitive displacement assays (e.g., analogs with EC₅₀ 7.4 nM for microtubule depolymerization) [7] [10]. This dual kinase-microtubule targeting addresses multidrug resistance phenotypes. Additionally, halogenated derivatives (e.g., 5-iodo analogs) impair thymidylate synthase and dihydrofolate reductase, starving cells of dTMP—a mechanism validated in leukemia (CEM) and cervical cancer (HeLa) models with IC₅₀ values of 0.92–4.9 μM [7].
Emerging Antibacterial Applications
Recent studies highlight potentiation of β-lactams against resistant Staphylococcus aureus through bacterial DNA gyrase B inhibition. Docking simulations (PDB ID: 1AJ6) confirm hydrophobic enclosure of the oxolane ring within GyrB’s ATP-binding pocket, while the pyrimidine forms π-stacking with PHE88 [4] [6]. This expands utility into infectious disease domains, particularly for Gram-positive pathogens exhibiting efflux-mediated resistance.
The structural plasticity of this scaffold—amenable to modifications at the pyrimidine C4/C6, oxolane C4, or amine nitrogen—positions it as a versatile lead generator for next-generation targeted therapies addressing unmet needs in oncology and antimicrobial chemotherapy [1] [7] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8